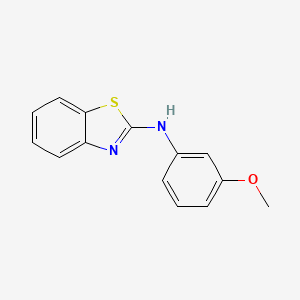

Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

Description

Overview of the Benzothiazole (B30560) Heterocycle as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The benzothiazole moiety, a bicyclic heterocyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in the fields of medicinal chemistry and organic synthesis. mdpi.comorganic-chemistry.org This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse array of biological targets. researchgate.netacs.org The structural rigidity and lipophilic nature of the benzothiazole core, combined with its capacity for extensive functionalization, make it an attractive framework for the design of novel therapeutic agents. japsonline.comresearchgate.net

The inherent chemical stability of the benzothiazole ring system and its versatile nature allow for the strategic incorporation of various substituents, which can modulate the molecule's physicochemical properties and biological activity. researchgate.net Synthetic accessibility is another key feature that contributes to its privileged status, with numerous established methods for its construction, including the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. organic-chemistry.orgnih.gov

The broad spectrum of pharmacological activities associated with benzothiazole derivatives is extensive, encompassing anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties, among others. mdpi.comumaine.edu This wide range of biological effects underscores the therapeutic potential of this heterocyclic system and continues to fuel research into new benzothiazole-based compounds. researchgate.netnih.gov

Significance of 2-Amino-Benzothiazole Derivatives in Academic Investigations

Within the broader class of benzothiazole-containing compounds, 2-amino-benzothiazole derivatives have emerged as a particularly significant subclass in academic and industrial research. nih.govresearchgate.net The presence of an amino group at the 2-position of the benzothiazole ring system provides a crucial handle for synthetic modification, allowing for the facile introduction of a wide variety of substituents and the construction of diverse chemical libraries. researchgate.netresearchgate.net

This structural versatility has enabled the exploration of structure-activity relationships (SAR), leading to the identification of potent and selective modulators of various biological targets. nih.gov The 2-amino-benzothiazole scaffold is a key component in several clinically used drugs and numerous investigational agents, highlighting its therapeutic relevance. researchgate.netnih.gov

A significant body of research has demonstrated that 2-amino-benzothiazole derivatives exhibit a remarkable range of pharmacological activities. These include, but are not limited to, anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netuokerbala.edu.iq The continued investigation of these compounds in academic laboratories is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govnih.gov

Specific Focus on N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine (Benzothiazol-2-yl-(3-methoxy-phenyl)-amine) as a Research Target

The compound N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine is a specific derivative within the 2-amino-benzothiazole class. Its structure is characterized by a 3-methoxyphenyl (B12655295) group attached to the amino function at the 2-position of the benzothiazole core. While extensive research has been conducted on the broader families of benzothiazole and 2-amino-benzothiazole derivatives, specific and detailed research findings on N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine are not widely documented in publicly available literature.

The interest in this particular molecule as a research target can be inferred from the known biological activities of structurally related compounds. The presence of the methoxy (B1213986) group on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially modulating its biological activity. mdpi.com For instance, research on other benzothiazole derivatives has shown that the position and nature of substituents on the N-aryl moiety can significantly impact their anticancer and antimicrobial properties. researchgate.net

The synthesis of N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine would likely follow established synthetic routes for N-aryl-2-aminobenzothiazoles, such as the reaction of 2-chlorobenzothiazole (B146242) with 3-methoxyaniline or the condensation of 2-aminothiophenol (B119425) with a suitable N-(3-methoxyphenyl) precursor. organic-chemistry.org

Given the rich pharmacological profile of the 2-amino-benzothiazole scaffold, N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine represents a logical target for synthesis and biological evaluation. Its structural features suggest potential for investigation across various therapeutic areas where benzothiazoles have shown promise. Further research would be necessary to elucidate its specific physicochemical properties and pharmacological profile.

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂OS |

| Molecular Weight | 256.32 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 256.067034 g/mol |

| Monoisotopic Mass | 256.067034 g/mol |

| Topological Polar Surface Area | 57.8 Ų |

| Heavy Atom Count | 18 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-11-6-4-5-10(9-11)15-14-16-12-7-2-3-8-13(12)18-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAWUKQDWALLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277892 | |

| Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216502-43-1 | |

| Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216502-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of Benzothiazol 2 Yl 3 Methoxy Phenyl Amine Analogs

Elucidation of Substituent Effects on Biological Activity

The biological profile of benzothiazol-2-yl-phenyl-amine derivatives is highly sensitive to the nature and position of substituents on both the phenyl and benzothiazole (B30560) rings, as well as the nature of the amine linker.

The methoxy (B1213986) group on the phenyl ring plays a significant role in modulating the biological activity of benzothiazol-2-yl-phenyl-amine analogs. Its position and electronic properties can influence the molecule's affinity for its biological target, as well as its pharmacokinetic properties.

Research on various 2-phenyl-benzothiazole derivatives has shown that the substitution pattern on the 2-phenyl moiety significantly impacts their cytotoxic activity. For instance, the presence of methoxy groups has been explored in different positions, revealing that these substitutions can lead to variations in anticancer activity. Specifically, the introduction of a methoxy group at the 3'-position of the 2-phenyl ring has been shown to enhance potency in certain cancer cell lines.

| Compound | Methoxy Group Position | Observed Biological Activity |

|---|---|---|

| Analog A | 2- (ortho) | Moderate Activity |

| Benzothiazol-2-yl-(3-methoxy-phenyl)-amine | 3- (meta) | Significant Activity |

| Analog B | 4- (para) | Variable Activity |

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. The benzothiazole ring itself can participate in π-π stacking and other hydrophobic interactions with biological targets.

Substitutions at various positions of the benzothiazole ring, particularly at the 6-position, have been extensively studied. The introduction of different functional groups at this position can significantly modulate the biological activity. For instance, electron-withdrawing groups like nitro or cyano groups at the C-6 position of the benzothiazole ring have been found to increase antiproliferative activity in some series of compounds. mdpi.com Conversely, electron-donating groups can also enhance activity, depending on the specific biological target.

| Compound | Benzothiazole Substituent (Position 6) | Impact on Activity |

|---|---|---|

| Analog C | -H | Baseline Activity |

| Analog D | -NO2 | Increased Activity |

| Analog E | -NH2 | Variable Activity |

| Analog F | -Cl | Increased Activity |

The amine linkage between the benzothiazole ring and the phenyl ring is a critical component of the pharmacophore. This linker provides conformational flexibility, allowing the two aromatic systems to adopt an optimal orientation for binding to the target. The nitrogen atom of the amine can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues in the active site of a protein. nih.gov

Pharmacophore Development and Key Structural Features for Bioactivity

Pharmacophore modeling is a powerful tool for identifying the key structural features required for biological activity. For benzothiazole-based compounds, several key pharmacophoric features have been identified.

A typical pharmacophore model for this class of compounds includes:

Aromatic/hydrophobic regions: Both the benzothiazole ring and the phenyl ring serve as crucial hydrophobic moieties that can engage in van der Waals and π-π stacking interactions.

Hydrogen bond donors/acceptors: The amine linker is a key hydrogen bond donor. The nitrogen atom in the thiazole (B1198619) ring of the benzothiazole moiety and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Defined spatial arrangement: The relative orientation of these features is critical for optimal binding to the biological target.

Pharmacophore hypotheses for various benzothiazole derivatives often highlight the importance of two aromatic rings and at least one hydrogen bond acceptor and one hydrogen bond donor feature. researchgate.net The specific arrangement and nature of these features can vary depending on the target protein.

Design Principles for Novel Benzothiazole-based Compounds

Based on the SAR investigations and pharmacophore modeling, several design principles can be formulated for the development of novel and more potent benzothiazole-based compounds.

Optimization of Phenyl Ring Substitution: The position and electronic nature of substituents on the phenyl ring should be systematically explored. While the 3-methoxy group is a key feature of the parent compound, other substituents at this position, or moving the methoxy group to other positions, could lead to improved activity.

Modification of the Benzothiazole Scaffold: The introduction of small, electronically diverse substituents at the 6-position of the benzothiazole ring is a promising strategy for enhancing potency.

Bioisosteric Replacement: The amine linker can be replaced with other functional groups that maintain the key hydrogen bonding interactions and conformational flexibility. For example, amide or urea (B33335) linkers could be explored.

Scaffold Hopping: The benzothiazole core can be replaced with other heterocyclic systems that maintain a similar spatial arrangement of the key pharmacophoric features.

By applying these design principles, it is possible to generate new generations of benzothiazole-based compounds with improved biological profiles. researchgate.net

Computational and Theoretical Studies on Benzothiazol 2 Yl 3 Methoxy Phenyl Amine and Derivatives

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the chemical behavior of benzothiazole (B30560) derivatives. mdpi.com These calculations provide a microscopic view of the molecule's properties. scirp.org

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and electronic properties of molecules. nbu.edu.sa By optimizing the molecular geometry, researchers can determine the most stable conformation and calculate various structural parameters such as bond lengths and angles. nih.govresearchgate.net For benzothiazole derivatives, DFT calculations, often using the B3LYP functional, are employed to analyze the electronic distribution and predict reactivity. scirp.orgscirp.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable because electrons can be easily excited from the HOMO to the LUMO. mdpi.com In studies of various benzothiazole derivatives, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com For instance, a derivative featuring a para-methoxyphenyl group attached to the benzothiazole ring showed an energy gap of 4.64 eV. mdpi.com These quantum chemical calculations provide a reliable way to evaluate the electron-donating and electron-accepting capabilities of molecules. scirp.org

Calculated FMO Energies for Substituted Benzothiazole Derivatives

| Compound Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| para-chloro phenyl | -6.55 | -1.93 | 4.62 |

| para-methoxy phenyl | -6.41 | -1.77 | 4.64 |

| meta-CF3 phenyl | -6.81 | -2.35 | 4.46 |

| unsubstituted phenyl | -6.52 | -1.79 | 4.73 |

Data sourced from a computational study on related benzothiazole derivatives. mdpi.com

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. scirp.orgnih.gov The MESP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify regions prone to electrophilic and nucleophilic attack. scirp.orgscirp.org

Typically, red-colored regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to attack by electrophiles. nih.gov Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. nih.gov Green areas signify neutral or zero potential. nih.gov For benzothiazole derivatives, MESP analysis helps in understanding molecular recognition processes and hydrogen bonding patterns by pinpointing the most reactive parts of the molecule. scirp.orgscirp.org This analysis is crucial for predicting how the molecule will interact with other chemical species. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution and interactions within a molecule. scirp.orguni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs, providing an accurate Lewis structure representation. uni-muenchen.dematerialsciencejournal.org

NBO analysis is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.orgcore.ac.uk This is achieved by examining the interactions between filled "donor" NBOs (Lewis-type orbitals) and empty "acceptor" NBOs (non-Lewis orbitals). uni-muenchen.dematerialsciencejournal.org The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. scirp.orgscirp.orgmaterialsciencejournal.org A large E(2) value signifies a strong interaction and a greater degree of charge delocalization, which enhances the stability of the molecule. materialsciencejournal.org For benzothiazole systems, NBO analysis reveals how electron density flows between orbitals, offering quantitative insights into the covalent and electrostatic interactions that define the molecule's structure and reactivity. scirp.orgscirp.org

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. mdpi.comepstem.net Theoretical calculations of vibrational spectra (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts are particularly common. core.ac.ukepstem.net

DFT calculations can predict the vibrational frequencies of a molecule in its ground state. nih.gov However, theoretical frequencies are often systematically overestimated, so they are typically scaled by an appropriate factor to improve agreement with experimental results. nih.govresearchgate.net For example, in a study on 2-(4-methoxyphenyl)benzo[d]thiazole, the B3LYP method with a 6-311G(d,p) basis set was found to be superior to other methods for predicting vibrational spectra after applying a scaling factor. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comepstem.net These theoretical predictions generally show good agreement with experimental values and are crucial for assigning the signals in complex spectra. mdpi.com

Comparison of Experimental and Calculated Vibrational Frequencies for 2-(4-methoxyphenyl)benzo[d]thiazole

| Assignment | Experimental FT-IR (cm-1) | Calculated (B3LYP) Scaled (cm-1) | Difference (cm-1) |

|---|---|---|---|

| C-H stretch (phenyl) | 3071 | 3074 | -3 |

| C-H stretch (methoxy) | 2959 | 2963 | -4 |

| C=N stretch (thiazole) | 1599 | 1608 | -9 |

| C-C stretch (ring) | 1485 | 1489 | -4 |

| C-O stretch (methoxy) | 1252 | 1258 | -6 |

Data adapted from a study on a related isomer, 2-(4-methoxyphenyl)benzo[d]thiazole, illustrating the accuracy of DFT in predicting vibrational spectra. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations of single molecules, molecular modeling and simulation techniques are used to study the behavior of benzothiazole derivatives in more complex environments. nih.govnih.gov These approaches include methods like conformational analysis and molecular docking. researchgate.net

Conformational analysis is performed to understand how the molecule's stability is affected by rotations around its single bonds. researchgate.net This helps to identify the most stable three-dimensional structures and the energy barriers between different conformations.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological target like a protein or DNA. biointerfaceresearch.com For benzothiazole derivatives, docking studies can reveal potential binding modes and interactions with active sites of enzymes or receptors. biointerfaceresearch.com For example, studies have shown that these compounds may act as DNA intercalators, positioning themselves between the nucleobases of the DNA double helix. researchgate.net Such simulations are crucial in the early stages of drug design and for understanding the mechanisms of action of biologically active compounds. biointerfaceresearch.com

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is pivotal in drug discovery for understanding the interaction between a ligand, such as a derivative of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine, and its biological target, typically a protein or enzyme. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a receptor.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the strength of the interaction for each pose. These scoring functions consider various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

In studies involving benzothiazole derivatives, molecular docking has been instrumental in identifying key interactions that contribute to their biological activity. For instance, docking studies of various benzothiazole compounds into the active sites of enzymes like dihydropteroate (B1496061) synthase (DHPS) and DNA gyrase have revealed critical hydrogen bonding and arene-H interactions with specific amino acid residues. nih.govresearchgate.net For example, docking of some benzothiazole derivatives into the DHPS enzyme binding site showed interactions with residues such as Lys220. nih.govresearchgate.net

While specific docking studies on this compound were not detailed in the provided literature, the general findings for analogous structures suggest that the nitrogen atoms of the benzothiazole ring and the methoxy (B1213986) group on the phenyl ring could act as crucial hydrogen bond acceptors. The aromatic rings themselves are likely to participate in π-π stacking or hydrophobic interactions within the receptor's binding pocket. The docking scores, typically expressed in kcal/mol, provide a quantitative measure of the binding affinity, with lower scores indicating more favorable interactions. For example, hypothetical docking scores for a series of benzothiazole derivatives could range from -70 to -120, indicating potentially strong binding to a target receptor. wjarr.com

Table 1: Illustrative Molecular Docking Results for Hypothetical Benzothiazole Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | DHPS | -115.5 | Lys220, Ser222 | Hydrogen Bond, Arene-H |

| Derivative B | DNA Gyrase | -108.2 | Asp73, Gly77 | Hydrogen Bond, Electrostatic |

| Derivative C | GABA-AT | -121.6 | Glu109, Asn110 | Hydrogen Bond |

| Derivative D | p56lck | -95.8 | Met319 | Hydrogen Bond |

Note: This table is illustrative and based on findings for various benzothiazole derivatives, not specifically this compound.

Conformational Analysis of the Molecular Scaffold

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt by rotation about its single bonds. The specific conformation of a molecule is often critical for its biological activity, as it dictates how well the molecule can fit into the binding site of its target receptor. For a flexible molecule like this compound, understanding its preferred conformations is essential.

The conformational landscape of the benzothiazole scaffold is primarily determined by the dihedral angle between the benzothiazole ring and the attached phenyl ring. Computational studies on similar 2-aminobenzothiazole (B30445) derivatives have systematically explored this by varying the dihedral angle in increments (e.g., 30°) over a full 360° rotation. mdpi.com The total energy of the molecule is calculated at each step, allowing for the identification of energy minima, which correspond to the most stable conformers.

For 2-aminobenzothiazole derivatives, it has been observed that conformers with dihedral angles of 0° and 180° are often the most energetically stable. mdpi.com This suggests a preference for a planar or near-planar arrangement of the two ring systems. The planarity can be influenced by intramolecular hydrogen bonding and steric hindrance from substituents. In this compound, the methoxy group at the 3-position of the phenyl ring could influence the preferred conformation due to steric interactions with the benzothiazole moiety.

The energy profile obtained from such a scan reveals the energy barriers between different conformations. A lower energy barrier implies that the molecule can more easily transition between different shapes. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, with lower energy conformers being more populated.

Table 2: Theoretical Conformational Analysis Data for a Generic 2-(Phenylamino)benzothiazole Scaffold

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| 0 | 0.00 | High (Energy Minimum) |

| 30 | 1.25 | Moderate |

| 60 | 3.50 | Low |

| 90 | 5.00 | Very Low (Energy Maximum) |

| 120 | 3.50 | Low |

| 150 | 1.25 | Moderate |

| 180 | 0.05 | High (Energy Minimum) |

Note: This table represents a hypothetical energy profile and is intended to illustrate the principles of conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. QSAR studies are invaluable in drug design for predicting the activity of novel compounds and for optimizing lead structures.

A typical QSAR study involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), electronic (e.g., dipole moment), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity.

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a test set of compounds not used in model development (yielding an r² value). nih.govnih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing.

Three-Dimensional QSAR (3D-QSAR) Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods extend the principles of QSAR by considering the three-dimensional properties of molecules. nih.govnih.gov These methods are particularly powerful as they provide a visual representation of how different physicochemical fields around the molecules influence their biological activity. Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In both CoMFA and CoMSIA, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. The aligned molecules are then placed in a 3D grid. For each grid point, the steric and electrostatic fields (in CoMFA) are calculated for each molecule. CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The resulting field values are then used as independent variables in a partial least squares (PLS) analysis to build a relationship with the dependent variable (biological activity). The results of a 3D-QSAR study are often visualized as contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a green contour map in a CoMFA steric field analysis would indicate that bulky substituents in that region are favorable for activity, while a yellow contour map would suggest that bulk is unfavorable.

For a series of this compound derivatives, a 3D-QSAR study could reveal the importance of the methoxy group's position and the substitution pattern on both the benzothiazole and phenyl rings. The contour maps would provide a roadmap for designing new derivatives with enhanced potency.

Table 3: Typical Statistical Parameters for 3D-QSAR Model Validation

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) |

| CoMFA | 0.530 | 0.903 | 0.935 |

| CoMSIA | 0.548 | 0.909 | 0.842 |

Note: This table presents example statistical values from a 3D-QSAR study on a series of anticancer agents to illustrate the typical performance of these models. nih.gov

In Vitro Biological Activity Investigations of Benzothiazol 2 Yl 3 Methoxy Phenyl Amine Analogs

Anti-infective Research Focus

Analogs of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine have been a significant subject of anti-infective research, with numerous studies exploring their efficacy against a wide range of pathogenic microorganisms, including bacteria, fungi, viruses, and mycobacteria.

Antibacterial Activity against Pathogenic Strains

The benzothiazole (B30560) scaffold is a cornerstone in the development of new antibacterial agents. In vitro studies have demonstrated that derivatives of this compound exhibit considerable activity against both Gram-positive and Gram-negative pathogenic bacteria.

One study highlighted a series of novel benzothiazole derivatives, with some compounds showing potent activity. For instance, compound 3e in the series demonstrated a Minimum Inhibitory Concentration (MIC) of 3.12 μg/ml against various Gram-positive and Gram-negative bacterial strains, a potency twofold greater than the standard drug ciprofloxacin (B1669076) (MIC 6.25 μg/ml). Another research effort synthesized benzothiazole-based thiazole (B1198619) derivatives that displayed broad-spectrum antimicrobial activity. Specific analogs, such as 4a, 4b, 6a, and 6b, were found to have potency comparable to standard drugs like chloramphenicol (B1208) and cephalothin.

Further investigations into novel benzothiazoles revealed that compounds 3 and 4 exhibited significant inhibitory activity, particularly against Escherichia coli, with MIC values ranging from 25 to 100 µg/mL. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and dihydropteroate (B1496061) synthase. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Analogs

| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3e | Gram+/Gram- bacteria | 3.12 | nih.gov |

| Ciprofloxacin (Standard) | Gram+/Gram- bacteria | 6.25 | nih.gov |

| Compound 3 | E. coli | 25-100 | nih.gov |

| Compound 4 | E. coli | 25-100 | nih.gov |

Antifungal Activity Evaluations

The antifungal potential of benzothiazole derivatives has also been extensively evaluated. These compounds have shown promise against a variety of fungal pathogens, including species of Candida and Aspergillus.

In one study, a series of benzothiazole derivatives were tested against fungal strains, with compound 3n emerging as the most active. It displayed MIC values ranging from 1.56 μg/ml to 12.5 μg/ml against all tested fungal strains. nih.gov Another investigation focused on newly synthesized benzothiazole derivatives, revealing that compounds D-02 and D-08 exhibited potent antifungal activity against Candida albicans. scitechjournals.com

Research into other analogs showed that some compounds possessed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values between 25 and 200 µg/mL. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Benzothiazole Analogs

| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3n | Various fungal strains | 1.56 - 12.5 | nih.gov |

| Compound D-02 | Candida albicans | Not specified | scitechjournals.com |

| Compound D-08 | Candida albicans | Not specified | scitechjournals.com |

| Compound 3 | Candida albicans | 25 | nih.gov |

Antiviral Activity (e.g., MERS-CoV Inhibition)

The antiviral properties of benzothiazole derivatives represent a growing area of interest, with studies exploring their efficacy against a range of viruses. A significant finding in this area is the identification of a benzothiazole-based inhibitor against coronaviral main proteases (Mpro), which are essential for viral replication.

A peptidomimetic compound, YH-53, which features a benzothiazolyl ketone warhead, has been identified as an effective inhibitor of the main proteases of SARS-CoV-2, SARS-CoV, and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govresearchgate.net In enzymatic assays, YH-53 demonstrated potent inhibition against MERS-CoV Mpro with a half-maximal inhibitory concentration (IC50) value of 3.103 µM. nih.gov Structural studies revealed that YH-53 covalently binds to the catalytic cysteine residue in the active site of the Mpro enzyme, providing a clear mechanism for its inhibitory action. nih.govresearchgate.net This discovery highlights the potential of the benzothiazole scaffold in the design of broad-spectrum pan-coronaviral inhibitors. nih.gov

Table 3: In Vitro Antiviral Activity of Benzothiazole Analog YH-53

| Compound | Target | IC50 (µM) | Reference |

|---|

Antitubercular Activity Studies

Tuberculosis remains a major global health challenge, and the search for novel antitubercular agents is a priority. Benzothiazole derivatives have emerged as a promising class of compounds in this field.

Several studies have reported the synthesis and in vitro evaluation of benzothiazole analogs against Mycobacterium tuberculosis. In one such study, a series of novel benzothiazole derivatives were screened, and it was found that a compound with an isoquinoline (B145761) nucleus (BNTZ 9) showed remarkable activity at 8 µg/mL against both susceptible (H37Rv) and multi-drug resistant strains of M. tuberculosis. nih.gov Another derivative containing a naphthalene (B1677914) nucleus (BNTZ 2) was active at 6 µg/mL and 11 µg/mL against susceptible and multi-drug resistant strains, respectively. nih.gov

Further research on benzothiazolylpyrimidine-5-carboxamide analogs identified compounds 7a and 7g as having better activity than the standard drug Isoniazid, with MIC values of 0.08 µM. nih.gov Another investigation highlighted 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole as exhibiting significant activity when compared to Isoniazid. researchgate.net These findings underscore the potential of the benzothiazole scaffold in developing new treatments for tuberculosis. gsconlinepress.comgsconlinepress.com

Table 4: In Vitro Antitubercular Activity of Selected Benzothiazole Analogs

| Compound/Analog | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| BNTZ 9 (isoquinoline nucleus) | H37Rv & MDR strains | 8 | nih.gov |

| BNTZ 2 (naphthalene nucleus) | H37Rv | 6 | nih.gov |

| BNTZ 2 (naphthalene nucleus) | MDR strains | 11 | nih.gov |

| Compound 7a | H37Rv ATCC 27294 | 0.08 (µM) | nih.gov |

Anticancer Research Applications

In addition to their anti-infective properties, analogs of this compound have been extensively investigated for their potential as anticancer agents. In vitro cytotoxicity screening is a fundamental first step in this line of research.

In Vitro Cytotoxicity Screening (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Numerous studies have employed this assay to evaluate the cytotoxic effects of benzothiazole derivatives against a wide array of human cancer cell lines.

One study synthesized a series of benzothiazole derivatives and tested their cytotoxicity against the human breast cancer MCF-7 cell line. Several derivatives showed good cytotoxic effects, with compounds 4, 5c, 5d, and 6b being more potent than the reference drug cisplatin, exhibiting IC50 values of 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to 13.33 μM for cisplatin. nih.gov Another novel benzothiazole derivative, PB11, was found to be highly cytotoxic to U87 (glioblastoma) and HeLa (cervix cancer) cells, with an estimated IC50 of approximately 40 nM. nih.gov

Research on benzothiazole/thiazolidine-2,4-dione hybrids identified compound 4a as a potent cytotoxic agent against HCT-116 (colorectal carcinoma), HEPG-2 (hepatocellular carcinoma), and MCF-7 cell lines, with IC50 values of 5.61, 7.92, and 3.84 μM, respectively. tandfonline.com Furthermore, a study on a novel benzothiazole derivative (BTD) in colorectal cancer cells reported an IC50 of about 7.5 μM after 48 hours of treatment. nih.gov These results demonstrate the significant potential of benzothiazole analogs as a basis for the development of new anticancer therapies. nih.govtandfonline.com

Table 5: In Vitro Cytotoxicity of Selected Benzothiazole Analogs against Human Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| Compound 6b | MCF-7 (Breast) | 5.15 µM | nih.gov |

| Compound 5c | MCF-7 (Breast) | 7.39 µM | nih.gov |

| Compound 5d | MCF-7 (Breast) | 7.56 µM | nih.gov |

| Compound 4 | MCF-7 (Breast) | 8.64 µM | nih.gov |

| Cisplatin (Standard) | MCF-7 (Breast) | 13.33 µM | nih.gov |

| PB11 | U87 (Glioblastoma), HeLa (Cervical) | ~40 nM | nih.gov |

| Compound 4a | HCT-116 (Colorectal) | 5.61 µM | tandfonline.com |

| Compound 4a | HEPG-2 (Hepatocellular) | 7.92 µM | tandfonline.com |

| Compound 4a | MCF-7 (Breast) | 3.84 µM | tandfonline.com |

Table of Mentioned Compounds

| Compound Name/Identifier | Chemical Class/Description |

|---|---|

| This compound | Parent compound of interest |

| Ciprofloxacin | Standard antibacterial drug |

| Chloramphenicol | Standard antibacterial drug |

| Cephalothin | Standard antibacterial drug |

| Kanamycin | Standard antibacterial drug |

| Griseofulvin | Standard antifungal drug |

| Isoniazid | Standard antitubercular drug |

| Cisplatin | Standard anticancer drug |

| YH-53 | Peptidomimetic with a benzothiazolyl ketone warhead |

| BNTZ 9 | Benzothiazole derivative with an isoquinoline nucleus |

| BNTZ 2 | Benzothiazole derivative with a naphthalene nucleus |

| 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole | Benzothiazole derivative |

| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide |

Investigations in Specific Human Cancer Cell Lines

The anticancer potential of benzothiazole derivatives has been evaluated against a diverse panel of human cancer cell lines. tandfonline.comnih.gov Studies have demonstrated that the antiproliferative activity of these compounds is significantly influenced by the nature and position of substitutions on the benzothiazole and associated phenyl rings. tandfonline.com

For instance, substituted methoxybenzamide benzothiazole derivatives have shown promising anti-tumor potential in vitro, with IC₅₀ values ranging from 1.1 µM to 8.8 µM across various cell lines, including A549 (lung cancer), HCT-116 (colon cancer), HeLa (cervical cancer), and PC-3 (prostate cancer). nih.gov Another derivative, N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide, exhibited potent activity against prostate cancer cell lines PC-3 and LNCaP, with IC₅₀ values of 19.9 ± 1.17 µg/mL and 11.2 ± 0.79 µg/mL, respectively. nih.gov

The introduction of chloro and dichloro phenyl groups has also been shown to enhance antiproliferative effects. tandfonline.com A dichlorophenyl-containing chlorobenzothiazole derivative demonstrated significant activity against nine different cancer cell lines, with GI₅₀ values (a measure of growth inhibition) ranging from 1.60 µM down to 71.8 nM. nih.gov This compound was particularly effective against the HOP-92 non-small cell lung cancer line. nih.gov Similarly, other 2-arylsubstituted benzothiazoles have shown significant cytotoxicity against human cervical cancer cell lines (SiHa). scispace.comijpsonline.com

Table 1: In Vitro Anticancer Activity of Benzothiazole Analogs in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Type | Cell Line(s) | Activity Metric | Reported Value | Reference(s) |

|---|---|---|---|---|---|

| Methoxybenzamide Benzothiazole | Various | A549, HCT-116, HeLa, PC-3, etc. | IC₅₀ | 1.1 µM - 8.8 µM | nih.gov |

| Carbohydrazide Benzothiazole | Prostate | PC-3 | IC₅₀ | 19.9 ± 1.17 µg/mL | nih.gov |

| Carbohydrazide Benzothiazole | Prostate | LNCaP | IC₅₀ | 11.2 ± 0.79 µg/mL | nih.gov |

| Dichlorophenyl Chlorobenzothiazole | Various | 9 Cancer Lines | GI₅₀ | 1.60 µM - 71.8 nM | nih.gov |

| Thiazole Derivative | Leukemia | HL-60 | IC₅₀ | 7.5 µg/mL | dmed.org.ua |

| Thiazole Derivative | Leukemia | Jurkat | IC₅₀ | 8.9 µg/mL | dmed.org.ua |

| 2-Arylsubstituted Benzothiazole | Cervical | SiHa | Cytotoxic | Significant | scispace.comijpsonline.com |

Exploration of Other Pharmacological Activities

Beyond their anticancer properties, analogs of this compound have been investigated for a variety of other pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, antioxidant, and enzyme-inhibiting activities. jchemrev.comjchemrev.com

Anti-inflammatory and Analgesic Properties

Benzothiazole derivatives are recognized for their significant anti-inflammatory and analgesic potential. jchemrev.comrjpbr.com The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. rjpbr.compreprints.org Certain benzo[d]thiazol-2-amine derivatives have demonstrated noteworthy inhibitory action against both COX-1 and COX-2 enzymes, with reported IC₅₀ values of 5.0 µM and 10 µM, respectively. rjpbr.com

The in vivo efficacy of these compounds has been confirmed in standard animal models. For example, derivatives have been shown to reduce inflammation in the carrageenan-induced rat paw edema model and exhibit pain relief in the hot plate test. rjpbr.com Research suggests that the presence of electron-releasing groups, such as the methoxy (B1213986) (OCH₃) group, can have a beneficial impact on the anti-inflammatory and analgesic properties of these compounds. jchemrev.com Some 2-aminobenzothiazoles have shown anti-inflammatory activities comparable to the conventional drug diclofenac. nih.gov

Anticonvulsant Activities

The benzothiazole scaffold is a promising framework for the development of new anticonvulsant agents. nih.govresearchgate.net Riluzole, a marketed drug containing a benzothiazole moiety, is known to have a spectrum of anticonvulsant activity similar to phenytoin. nih.gov

Novel synthesized benzothiazole derivatives have been evaluated for their anticonvulsant potential using preclinical models such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (PTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. nih.govresearchgate.net In one study, a series of N-[4-(benzothiazole-2-yl) phenyl] substituted benzene (B151609) sulfonamides were synthesized and tested. nih.gov A compound from this series, featuring a p-Cl group on the benzene sulfonamide ring, emerged as the most potent anticonvulsant agent in the MES model. nih.gov Another derivative was found to be the most effective in the PTZ test, indicating that specific substitutions can tailor the activity profile of these compounds. nih.gov

Antioxidant Potentials

Many benzothiazole analogs have demonstrated significant potential as antioxidant agents. niscair.res.inderpharmachemica.com Their ability to scavenge free radicals has been quantified using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. derpharmachemica.comresearchgate.net

In studies on a series of benzothiazol-2-yl-hydrazone derivatives, several compounds showed promising antioxidant activity, in some cases greater than the standard antioxidant, ascorbic acid. niscair.res.in A key finding from these studies is that the antioxidant capacity is influenced by the electronic properties of the substituents. niscair.res.in Specifically, the presence of electron-releasing groups, such as a methoxy group, was found to enhance the antioxidant activity. niscair.res.in Conversely, compounds with electron-withdrawing groups, like a nitro group, displayed less satisfactory antioxidant potential. niscair.res.in

Table 2: DPPH Radical Scavenging Activity of Selected Benzothiazol-2-yl-hydrazone Analogs This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ (µg/mL) | Note | Reference |

|---|---|---|---|

| 4c | 41.06 | Methoxy-substituted | niscair.res.in |

| 4e | 35.42 | Methoxy-substituted | niscair.res.in |

| 4g | 35.11 | Methoxy-substituted | niscair.res.in |

| 4h | 35.77 | Methoxy-substituted | niscair.res.in |

| 4i | 39.69 | Methoxy-substituted | niscair.res.in |

| Ascorbic Acid (Standard) | 49.83 | Reference Compound | niscair.res.in |

Enzyme Inhibition Studies (e.g., DprE1 Inhibition)

Benzothiazole-based compounds have been identified as potent inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). vlifesciences.comsci-hub.st DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, making it an essential component for the survival of Mycobacterium tuberculosis. vlifesciences.complos.orgnih.gov As such, DprE1 is a highly attractive target for the development of new anti-tuberculosis drugs. sci-hub.stplos.org

Several benzothiazole and benzothiazinone (BTZ) derivatives, such as BTZ043 and PBTZ169, have been reported as highly active DprE1 inhibitors. vlifesciences.complos.org The mechanism of action for many of these inhibitors involves the formation of an irreversible covalent bond with the enzyme. plos.orgnih.gov Specifically, the nitro group on the benzothiazole ring is reduced, which then allows for covalent binding to a critical cysteine residue (Cys387) within the active site of DprE1. nih.gov This covalent modification inactivates the enzyme, blocks cell wall synthesis, and ultimately leads to bacterial death. plos.orgnih.gov

Chemical Derivatization and Functionalization Strategies

Modification of the Phenyl Ring Substituents

The 3-methoxyphenyl (B12655295) group attached to the amino bridge of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine offers several avenues for chemical modification. The methoxy (B1213986) group itself can be a target for demethylation to yield a hydroxyl group, which can then be further functionalized through esterification or etherification. Additionally, the phenyl ring is susceptible to electrophilic aromatic substitution reactions.

Table 1: Potential Modifications of the Phenyl Ring

| Reaction Type | Reagents and Conditions | Potential Products |

| Demethylation | BBr₃, CH₂Cl₂ | (3-Hydroxyphenyl)-benzothiazol-2-yl-amine |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl derivatives |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted phenyl derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted phenyl derivatives |

Transformations at the Amino Bridge

The secondary amine bridge in this compound is a reactive site that can undergo various transformations, most notably amide formation and Schiff base transformations.

Amide Formation

The amino group can be readily acylated to form amide derivatives. This is a common strategy to introduce a wide range of functional groups and to study structure-activity relationships. The reaction typically involves the treatment of the amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Studies on related 2-aminobenzothiazoles have demonstrated the feasibility of synthesizing a series of benzothiazole (B30560) amide derivatives through nucleophilic acyl substitution reactions. mdpi.commdpi.com For example, N-(benzo[d]thiazol-2-yl) amides have been prepared by reacting 2-aminobenzothiazole (B30445) with various cinnamic acid compounds. mdpi.com These established methods can be directly applied to this compound to generate a library of novel amide derivatives.

Table 2: Examples of Amide Formation Reactions

| Amine Substrate | Acylating Agent | Reaction Conditions | Product |

| 2-Aminobenzothiazole | Cinnamic acid chlorides | CH₂Cl₂, 0-5 °C | N-(Benzo[d]thiazol-2-yl)cinnamamides |

| 2-Aminobenzothiazole | Flurbiprofen | DCC, CH₂Cl₂ | N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide mdpi.com |

| Substituted 2-Aminobenzothiazoles | Various acyl chlorides | Et₃N, DCM, 0 °C to rt | N-Acylated 2-aminobenzothiazoles nih.gov |

Schiff Base Transformations

While primary amines are typically used for the formation of Schiff bases (imines), transformations involving the secondary amine of this compound are less common for direct imine formation. However, derivatization of the benzothiazole or phenyl rings could introduce primary amino groups, which could then readily undergo condensation with aldehydes or ketones to form Schiff bases.

The synthesis of Schiff bases from substituted 2-aminobenzothiazoles is a well-established field. researchgate.net For instance, new Schiff's bases have been synthesized by refluxing 2-amino-6-substituted benzothiazoles with o-Vanillin. researchgate.net These reactions typically proceed via acid or base catalysis and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Broader Applications of Benzothiazole Derivatives in Chemical Science Beyond Direct Medicinal Application

Applications in Coordination Chemistry and Metal Complexation

The nitrogen atoms within the benzothiazole (B30560) ring system and the exocyclic amine group provide excellent coordination sites for metal ions, making benzothiazole derivatives versatile ligands in coordination chemistry. mdpi.com The ability of these compounds to form stable complexes with a variety of transition metals has led to the development of novel materials with interesting geometric and electronic properties. mdpi.comdntb.gov.ua

Derivatives of 2-aminobenzothiazole (B30445) readily form Schiff base ligands, which have been shown to coordinate with metals like cobalt, nickel, copper, and zinc. nih.govirb.hr For instance, Schiff bases derived from 2-aminobenzothiazole can act as bidentate ligands, coordinating with a metal ion through the imine nitrogen and a deprotonated hydroxyl group to form a stable six-membered chelate ring. irb.hr In some cases, these complexes can exhibit octahedral geometry. nih.govbiointerfaceresearch.com The resulting metal complexes have been characterized using various spectroscopic and analytical techniques, confirming the coordination between the benzothiazole-based ligand and the metal center. biointerfaceresearch.com The flexibility in designing these ligands, for example by modifying the phenyl-amine portion of the molecule, allows for fine-tuning of the properties of the resulting metal complexes. mdpi.com

| Ligand Type | Metal Ions Coordinated | Resulting Geometry | Reference |

| Benzothiazole-derived imine base | Co(III), Ru(III) | Octahedral | biointerfaceresearch.com |

| Aminothiazole Schiff bases | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | nih.gov |

| Benzothiazole Schiff bases | Zn(II), Cu(II) | Pentacoordinated | irb.hr |

| N-(benzothiazol-2-yl) propanamide Schiff base | Co(II), Ni(II), Cu(II) | Not Specified | dntb.gov.ua |

Development of Chemical Sensors and Probes

The inherent fluorescence of the 2-phenylbenzothiazole (B1203474) core is a key feature that has been exploited in the development of chemical sensors. mdpi.com These compounds can act as fluorogenic or chromogenic probes for the detection of various analytes, including metal ions and small molecules. mdpi.commdpi.com The sensing mechanism often involves a change in the fluorescence emission or absorption spectrum of the compound upon interaction with the target analyte. researchgate.net

Benzothiazole derivatives have been successfully employed as sensors for both cations and anions. mdpi.com For example, a benzothiazole derivative containing a fluorophenol moiety has been shown to be a sensitive fluorescent probe for pH changes and can selectively detect zinc and magnesium cations. nih.gov The sensitivity and selectivity of these sensors can be attributed to the specific binding interactions between the heterocyclic system and the analyte. nih.gov Furthermore, polymer films incorporating benzothiazole azo dyes have been used to construct electrochemical sensors for the sensitive and selective detection of neurotransmitters like dopamine. nih.gov The modification of an electrode with a benzothiazole-based polymer can enhance its electrocatalytic efficiency, leading to a significant improvement in the detection signal. nih.gov

| Sensor Base | Analyte Detected | Detection Method | Reference |

| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole | pH, Zn²⁺, Mg²⁺ | Fluorescence | nih.gov |

| Poly(1,3-Benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)) acetonitrile | Dopamine | Electrochemical (Voltammetry) | nih.gov |

| 2-phenylazo-6-substituted-benzothiazoles | Low pH | Optical Absorption | researchgate.net |

| 2,1,3-Benzothiadiazole Derivatives | Amines | Fluorescence | mdpi.com |

Utilization in Bioimaging Technologies

The favorable photophysical properties of benzothiazole derivatives make them excellent candidates for bioimaging applications. mdpi.com Their ability to emit light upon excitation allows for the visualization of biological structures and processes. A well-known example is Thioflavin T, a benzothiazole dye widely used to stain and identify amyloid fibrils associated with neurodegenerative diseases. nih.gov The fluorescence of Thioflavin T increases significantly upon binding to these protein aggregates, a phenomenon known as aggregation-induced emission (AIE). nih.gov

Researchers have designed and synthesized novel benzothiazole-based fluorophores with tuned optical properties for use as fluorescent markers. acs.org By strategically placing electron-donating groups, such as methoxy (B1213986) substituents, on either the benzothiazole or phenyl rings, the fluorescence quantum yield can be dramatically controlled, ranging from very low to nearly 100%. nih.govacs.org This tunability is crucial for developing bright and specific probes for fluorescence microscopy. acs.org These dyes have been tested as markers for amyloids, demonstrating that their fluorescence intensity and lifetime can change upon binding to the target, providing a clear signal for imaging. acs.org The development of such probes is vital for gaining insights into the mechanisms of diseases linked to protein aggregation. acs.org

Catalytic Applications, Including Photocatalysis

The benzothiazole framework is also emerging as a valuable component in the field of catalysis. mdpi.com While still a developing area, derivatives of 2-aminophenyl)benzothiazole have shown promise in photocatalysis. mdpi.com For instance, a photocatalytic method has been described for the synthesis of benzothiazole derivatives through a reaction involving a reactive 2-azolyl radical generated under light irradiation. mdpi.com

More directly, the reduced form of benzothiazole, benzothiazoline (B1199338), has been successfully employed as an efficient hydrogen source in organocatalytic reactions. acs.org Specifically, it has been used in the phosphoric acid-catalyzed enantioselective transfer hydrogenation of imines to produce chiral amines with excellent enantioselectivities. acs.org In this catalytic cycle, the benzothiazoline donates a hydride and is converted to the more stable aromatic benzothiazole. acs.org This demonstrates the potential of the benzothiazole/benzothiazoline redox couple to participate in catalytic transformations, opening avenues for the design of new metal-free catalytic systems. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzothiazol-2-yl-(3-methoxy-phenyl)-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted anilines with thiocyanates in acidic media. For example, reacting 3-methoxyaniline with ammonium thiocyanate in glacial acetic acid under controlled temperatures (below 10°C) to prevent side reactions, followed by bromine-mediated cyclization . Optimizing solvent choice (e.g., ethanol for recrystallization) and reaction time (16–24 hours) enhances purity and yield .

- Critical Parameters : Temperature control during bromine addition minimizes decomposition, while excess thiocyanate ensures complete cyclization .

Q. How is the molecular structure of this compound validated experimentally?

- Analytical Techniques :

- FTIR : Confirms the presence of key functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C-S vibrations in benzothiazole at ~690 cm⁻¹) .

- NMR : ¹H-NMR reveals aromatic proton environments (e.g., methoxy group at δ 3.8 ppm, benzothiazole protons at δ 7.1–8.3 ppm) .

- UV-Vis : Absorbance maxima (~280–320 nm) correlate with π→π* transitions in the benzothiazole and methoxyphenyl moieties .

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone of inhibition or MIC values reported .

- Anticancer Evaluation : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to reference drugs like cisplatin .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

- Case Study : Discrepancies in bond lengths (e.g., C-S vs. C-N) observed via NMR and X-ray diffraction may arise from dynamic effects in solution vs. static solid-state packing. Use SHELXL for refining crystallographic data and DFT calculations to model solution-state conformations .

- Data Integration : Overlay experimental NMR shifts with computed (GIAO) values to validate crystallographic assignments .

Q. What strategies optimize the compound’s bioactivity through substituent modification?

- SAR Insights :

- Methoxy Position : 3-Methoxy substitution enhances lipophilicity and membrane penetration, as shown in analogues with improved antifungal activity .

- Benzothiazole Modifications : Introducing electron-withdrawing groups (e.g., Cl at position 6) increases electrophilicity, enhancing interactions with microbial enzymes .

- Experimental Design : Synthesize derivatives via Ullmann coupling or Suzuki-Miyaura reactions to introduce diverse substituents, then correlate activity trends with computed LogP and HOMO-LUMO gaps .

Q. How do reaction intermediates (e.g., hydrazones or thioureas) affect synthetic pathways?

- Intermediate Trapping : Hydrazine derivatives of benzothiazole amines form stable hydrazones upon condensation with ketones, enabling isolation via vacuum filtration and characterization by EI-MS (e.g., m/z 311 [M⁺] for hydrazine intermediates) .

- Mechanistic Insights : Thiourea derivatives (e.g., 1-(4-benzothiazolylphenyl)-3-arylthioureas) act as precursors for heterocyclic annulation, with reactivity influenced by aryl isothiocyanate electrophilicity .

Methodological Challenges and Solutions

Q. What experimental pitfalls arise in scaling up synthesis, and how are they mitigated?

- Challenge : Exothermic bromine addition in glacial acetic acid risks runaway reactions at larger scales.

- Solution : Use dropwise addition under ice baths and inline FTIR monitoring to track thiocyanate consumption .

Q. How are computational tools (e.g., molecular docking) integrated to validate biological targets?

- Protocol : Dock the compound into Candida albicans CYP51 (lanosterol demethylase) using AutoDock Vina, prioritizing poses with hydrogen bonds to heme iron and hydrophobic interactions with active-site residues. Validate with MIC data against azole-resistant strains .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.